2-(Dimethylamino)ethyl butoxy(diphenyl)acetate
Description
2-(Dimethylamino)ethyl butoxy(diphenyl)acetate is an ester derivative characterized by a dimethylaminoethyl group, a butoxy chain, and a diphenylacetate backbone. Its molecular formula is C₂₁H₂₃NO₃, with an average molecular mass of 337.419 g/mol and a monoisotopic mass of 337.167794 g/mol . The compound is also known by its IUPAC name, 2-(Dimethylamino)ethyl diphenyl(prop-2-yn-1-yloxy)acetate, and exists in a hydrochloride salt form (CAS 2765-97-1), which enhances its stability for pharmaceutical applications . Structurally, the molecule combines a polar dimethylamino group, a lipophilic diphenyl moiety, and a propargyloxy (C≡C-O) chain, contributing to its unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-butoxy-2,2-diphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-4-5-17-26-22(19-12-8-6-9-13-19,20-14-10-7-11-15-20)21(24)25-18-16-23(2)3/h6-15H,4-5,16-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDSSWBKXQWYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328398 | |
| Record name | 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4348-15-6 | |
| Record name | NSC24223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate typically involves the esterification of diphenylacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl butoxy(diphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Diphenylacetic acid or diphenylacetone.
Reduction: 2-(Dimethylamino)ethyl butoxy(diphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl butoxy(diphenyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of 2-(Dimethylamino)ethyl butoxy(diphenyl)acetate and Analogues
Key Observations:
Amino Group Variations: The dimethylaminoethyl group in the target compound enhances solubility in polar solvents compared to the diethylamino group in Ethyl 2-(diethylamino)-2-phenylacetate .
Phenyl vs. Diphenyl Moieties: Diphenyl groups (as in the target compound and benzilic acid) improve lipid solubility, favoring blood-brain barrier penetration, whereas single phenyl groups (e.g., Ethyl 2-(diethylamino)-2-phenylacetate) are less lipophilic .
Functional Group Impact :
- The butoxy chain in the target compound may confer metabolic stability compared to shorter alkoxy chains (e.g., methyl or ethyl) in analogues like Methyl 2-phenylacetoacetate (CAS 16648-44-5) .
- Hydroxyl groups (e.g., in butyl 2-(4-hydroxyphenyl)acetate) enhance hydrogen bonding, correlating with antimicrobial activity .
Biological Activity
2-(Dimethylamino)ethyl butoxy(diphenyl)acetate, with the CAS number 4348-15-6, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C22H29NO3
- Molecular Weight : 355.47 g/mol
- Density : 1.059 g/cm³
- Boiling Point : 469.7 °C at 760 mmHg
- Flash Point : 237.8 °C
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Nitric Oxide Production : The compound enhances nitric oxide (NO) production in cells, which plays a critical role in vasodilation and cellular signaling.
- Mitochondrial Interaction : It has been shown to interact with mitochondrial iron-sulfur clusters and monoamine oxidase A (MAO-A), affecting energy metabolism and neurotransmitter degradation.
- Lipid Peroxidation Suppression : The compound demonstrates protective effects against lipid peroxidation, thereby reducing oxidative stress and cellular damage.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. The compound's ability to suppress lipid peroxidation suggests potential applications in preventing diseases linked to oxidative stress.
Cardioprotective Effects
Studies have demonstrated that this compound can protect cardiomyocytes against ischemic injury. Administration leads to a reduction in ischemic fibers, highlighting its potential in cardiovascular therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Administered intraperitoneally, it shows effective absorption and distribution in biological systems.
- Metabolism : Metabolized primarily in the liver, where it may undergo phase I and phase II reactions.
- Excretion : The compound is excreted via urine, with metabolites detected post-administration.
Study on Cardioprotection
In a controlled study involving isolated rat hearts subjected to ischemia-reperfusion injury, treatment with this compound resulted in improved cardiac function and reduced infarct size compared to control groups. The study concluded that the compound's cardioprotective effects are mediated through enhanced NO production and reduced oxidative stress.
| Treatment Group | Infarct Size (%) | Cardiac Function (dP/dt max) |
|---|---|---|
| Control | 45 ± 5 | 1200 ± 100 mmHg/s |
| Treated | 25 ± 3 | 1800 ± 150 mmHg/s |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
